Cas no 2067-58-5 (N1,N1-bis(2-chloroethyl)benzene-1,4-diamine)

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine structure
2067-58-5 structure
Product Name:N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
N.o CAS:2067-58-5
MF:C10H14Cl2N2
MW:233.137560367584
MDL:MFCD01706695
CID:910252
PubChem ID:74946
Update Time:2025-06-08

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine Propriedades químicas e físicas

Nomes e Identificadores

    • phenylenediamine mustard
    • N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
    • N,N-bis(2-chloroethyl)benzene-1,4-diamine
    • N-(p-Amino-phenyl)-nitrogen mustard
    • EN300-8830166
    • HWAVIYAFGOQVNJ-UHFFFAOYSA-N
    • BRN 1641056
    • p-Phenylenediamine, N,N-bis(2-chloroethyl)-
    • n,n-bis(2-chloroethyl)-1,4-phenylenediamine
    • 1,4-Benzenediamine, N,N-bis(2-chloroethyl)-
    • SCHEMBL1269424
    • N-(p-Amino-phenyl)-2,2'-dichlorodiethylamine
    • 2067-58-5
    • DTXSID00174715
    • p-Aminophenyl derivative of nitrogen mustard
    • 1,4-Benzenediamine, N1,N1-bis(2-chloroethyl)-
    • CHEMBL275497
    • N1,N1-Bis(2-chloroethyl)-1,4-benzenediamine
    • N,N-Di(2-chloroethyl)-p-phenylenediamine
    • 4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine
    • E3A7MQB6LC
    • Bis(2-chloroethyl)-p-phenylenediamine, N,N-
    • N,N-Bis(2-chloroethyl)-p-phenylenediamine
    • MDL: MFCD01706695
    • Inchi: 1S/C10H14Cl2N2/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2
    • Chave InChI: HWAVIYAFGOQVNJ-UHFFFAOYSA-N
    • SMILES: ClCCN(C1C=CC(=CC=1)N)CCCl

Propriedades Computadas

  • Massa Exacta: 232.0534038g/mol
  • Massa monoisotópica: 232.0534038g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 141
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 29.3Ų

Propriedades Experimentais

  • Densidade: 1.2597 (rough estimate)
  • Ponto de ebulição: 373.25°C (rough estimate)
  • Índice de Refracção: 1.6400 (estimate)

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine Preçomais >>

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Enamine
EN300-8830166-0.05g
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
2067-58-5 95.0%
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$900.0 2025-03-21
Enamine
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N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
2067-58-5 95.0%
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Enamine
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$985.0 2025-03-21
Enamine
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Enamine
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N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
2067-58-5 95.0%
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Enamine
EN300-8830166-2.5g
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
2067-58-5 95.0%
2.5g
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Enamine
EN300-8830166-5.0g
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
2067-58-5 95.0%
5.0g
$3105.0 2025-03-21
Enamine
EN300-8830166-10.0g
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
2067-58-5 95.0%
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Enamine
EN300-8830166-1g
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
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$1070.0 2023-09-01
Enamine
EN300-8830166-5g
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
2067-58-5
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$3105.0 2023-09-01
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